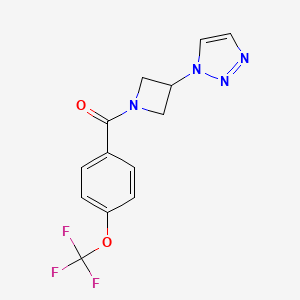

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Beschreibung

This compound features a hybrid structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) with a 1,2,3-triazole moiety and a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, making it pharmacologically relevant in drug discovery . The azetidine scaffold is increasingly favored in medicinal chemistry for its conformational rigidity, which can improve target binding specificity compared to larger heterocycles like piperidine .

Eigenschaften

IUPAC Name |

[3-(triazol-1-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O2/c14-13(15,16)22-11-3-1-9(2-4-11)12(21)19-7-10(8-19)20-6-5-17-18-20/h1-6,10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCXRIPYILSZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneCompounds containing the 1,2,3-triazole moiety have been known to exhibit a broad range of biological activities. They can interact with various enzymes and receptors, influencing numerous biochemical pathways.

Mode of Action

The exact mode of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Biochemical Pathways

The specific biochemical pathways affected by (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Pharmacokinetics

The ADME properties of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneThe 1,2,3-triazole moiety is known for its high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. These properties could potentially influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneThe 1,2,3-triazole moiety is known for its high chemical stability, suggesting that it could be relatively stable under various environmental conditions.

Biologische Aktivität

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule notable for its structural complexity and potential biological activities. This compound features a triazole ring and an azetidine moiety, both of which are recognized for their diverse pharmacological applications. The trifluoromethoxy group enhances the molecule's lipophilicity and may influence its interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 325.27 g/mol. The presence of the triazole and azetidine rings suggests potential for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study demonstrated that triazole-containing compounds displayed cytotoxic effects against MCF-7 breast cancer cells, surpassing the efficacy of established chemotherapeutics like Tamoxifen .

Antimicrobial Activity

Compounds featuring triazole and azetidine structures have also been investigated for their antimicrobial properties. The triazole ring is known to interfere with fungal cell wall synthesis, making these compounds promising candidates for antifungal drug development. Preliminary in vitro assays have indicated that derivatives of this compound exhibit activity against a range of bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the triazole ring | Enhances binding affinity to biological targets |

| Variations in azetidine substituents | Modulates lipophilicity and cellular uptake |

| Alteration of the trifluoromethoxy group | Affects pharmacokinetics and bioavailability |

Case Studies

- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various triazole derivatives on MCF-7 cells, it was found that specific substitutions on the azetidine ring significantly increased cytotoxicity compared to the parent compound .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a promising inhibition zone, indicating potential as an antimicrobial agent .

Computational Studies

In silico studies have been employed to predict the interaction profiles of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone with various biological targets. Molecular docking simulations suggest strong binding affinities to enzymes involved in cancer metabolism and cell proliferation pathways .

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a versatile building block in organic synthesis. Its triazole moiety is particularly useful in the development of complex molecules through click chemistry , which involves the copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient formation of triazole linkages, facilitating the synthesis of larger molecular architectures.

Biology

Research indicates that derivatives of triazole compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains. For example, studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antibiotics .

- Anticancer Properties : The compound has been evaluated for its potential to inhibit tubulin polymerization in cancer cells. In vitro studies suggest that triazole-containing compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Cancer Treatment : Research has focused on its ability to target specific pathways involved in cancer progression. Compounds with similar structures have been identified as potential inhibitors of the bcr-abl kinase associated with chronic myeloid leukemia.

- Neurodegenerative Diseases : Some studies suggest that triazole derivatives may stabilize microtubules, offering therapeutic benefits in conditions like Alzheimer's disease by reducing tau pathology .

Case Studies

Industrial Applications

In addition to its research applications, the compound is being explored for industrial uses:

- Material Science : The unique electronic properties imparted by the trifluoromethoxy group make it suitable for developing advanced materials with specific electronic or photonic characteristics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Trifluoromethoxy Groups

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula C₁₇H₁₄F₃N₃O₂.

Key Observations :

- Azetidine vs.

- Trifluoromethoxy vs. Sulfonyl/Fluorophenyl Groups: Unlike sulfonyl-containing triazoles (e.g., ’s 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone), the trifluoromethoxy group in the target compound offers superior metabolic stability and passive membrane permeability .

- Triazole Positioning: The 1,2,3-triazole in the target compound differs from 1,2,4-triazoles (e.g., ’s Phenyl(3-Phenyl-1H-1,2,4-Triazol-1-yl)Methanone), which exhibit distinct electronic profiles and hydrogen-bonding capacities .

Pharmacological and Physicochemical Properties

- Solubility : Azetidine-containing compounds (e.g., S727-1645) generally exhibit better aqueous solubility than morpholine derivatives, as smaller rings reduce hydrophobic surface area .

- Target Engagement : While KLH40 inhibits DDHD2 (a phospholipase), the target compound’s biological activity remains uncharacterized but may align with kinase or protease inhibition, common for triazole-azetidine hybrids .

Q & A

Q. Advanced Optimization

- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions like hydrolysis of the trifluoromethoxy group .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for CuAAC, while anhydrous DCM minimizes competing nucleophilic substitutions .

- Catalyst Loading : Reducing Cu(I) catalyst to 5 mol% decreases metal contamination without compromising yield .

How can structural ambiguities in the azetidine-triazole core be resolved using crystallographic and spectroscopic techniques?

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity of the triazole ring (1,4-disubstituted vs. 1,5-disubstituted) via characteristic shifts (e.g., triazole C-H at δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. Advanced Crystallographic Analysis

- Single-Crystal X-ray Diffraction (SHELXL) : Resolves stereochemical uncertainties (e.g., azetidine puckering) and validates bond angles/distances. Use high-resolution data (≤0.8 Å) for accurate refinement .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-F⋯H contacts) influencing crystal packing .

What strategies are recommended for analyzing the compound’s reactivity with biological nucleophiles (e.g., thiols, amines)?

Q. Basic Reactivity Profiling

- Kinetic Studies : Monitor reactions with glutathione (GSH) or lysine analogs via HPLC/UV-Vis at physiological pH (7.4) to assess electrophilicity .

- LC-MS/MS : Identifies adducts (e.g., triazole-S-glutathione) to map reactive sites .

Q. Advanced Mechanistic Insights

- DFT Calculations : Predicts regioselectivity of nucleophilic attacks on the azetidine carbonyl or triazole ring using Gaussian/B3LYP-6-31G(d) .

- Isotopic Labeling : Use ¹⁸O-labeled carbonyl to trace hydrolysis pathways under simulated biological conditions .

How does the trifluoromethoxy group influence the compound’s pharmacokinetic (PK) properties compared to non-fluorinated analogs?

Q. Basic PK Analysis

- LogP Measurement : The -OCF₃ group increases lipophilicity (logP ~2.5 vs. ~1.8 for -OCH₃ analogs), enhancing membrane permeability .

- Metabolic Stability : Assess hepatic microsomal half-life (t₁/₂ >60 min suggests resistance to CYP450-mediated oxidation) .

Q. Advanced Computational Modeling

- MD Simulations : Predicts binding to serum albumin using GROMACS, correlating with experimental plasma protein binding (>90%) .

- QSAR Models : Relate substituent electronegativity (Hammett σ) to clearance rates in rodent PK studies .

What experimental and computational approaches are used to evaluate the compound’s potential as a kinase inhibitor?

Q. Basic Screening

- Enzyme Assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ luminescence .

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, IC₅₀ <10 μM) .

Q. Advanced Target Validation

- Cryo-EM/Co-crystallization : Resolve inhibitor-kinase complexes (2.0–3.0 Å resolution) to map binding poses and hydrogen bonding with catalytic lysine residues .

- Alchemical Free Energy Calculations : Predict binding affinity changes (ΔΔG) upon -OCF₃ substitution using Schrödinger FEP+ .

How can researchers address contradictions in reported biological activity data across structural analogs?

Q. Basic Data Reconciliation

- Meta-Analysis : Compare IC₅₀ values from public databases (ChEMBL, PubChem) to identify outliers due to assay variability (e.g., ATP concentration differences) .

- Dose-Response Validation : Re-test disputed compounds under standardized conditions (10-dose, 3 replicates) .

Q. Advanced Mechanistic Clarification

- SPR Biosensing : Quantify target engagement kinetics (kₒₙ/kₒff) to distinguish true inhibitors from aggregators .

- Transcriptomics : Profile gene expression changes in treated cells (RNA-seq) to confirm on-target vs. off-target effects .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Q. Basic Process Chemistry

- Batch vs. Flow Chemistry : Transition from batch CuAAC (low yield at >10 g) to continuous flow reactors for improved heat/mass transfer .

- Purity Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediates .

Q. Advanced Optimization

- DoE (Design of Experiments) : Use response surface methodology to optimize parameters (temperature, catalyst loading, stoichiometry) for >80% yield .

- Waste Reduction : Replace column chromatography with antisolvent crystallization for greener large-scale purification .

How can the compound’s potential off-target effects be systematically profiled?

Q. Basic Profiling

- Pan-Kinase Screening : Test against a panel of 100+ kinases (DiscoverX KINOMEscan) to calculate selectivity scores (S(10) <0.01) .

- hERG Assay : Measure IC₅₀ for hERG potassium channel inhibition (patch-clamp) to assess cardiac toxicity risk .

Q. Advanced Systems Biology

- Chemoproteomics : Use activity-based probes (ABPs) to capture off-target proteins in cell lysates, identified via LC-MS/MS .

- CRISPR Screening : Genome-wide knockout screens (e.g., Brunello library) reveal synthetic lethal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.